1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride

purity quality assurance medicinal chemistry

1-Methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride (CAS 1824070‑24‑7) belongs to the pyrazolo[3,4‑d]pyrimidine‑4‑one family and carries a reactive sulfonyl chloride handle at the 3‑position. The compound is commercially supplied as a 95‑% pure solid and is primarily employed as a bifunctional building block (linker) in medicinal chemistry library synthesis, where the SO₂Cl group enables smooth sulfonamide bond formation while the pyrimidine‑4‑one scaffold provides additional hydrogen‑bonding capability.

Molecular Formula C6H5ClN4O3S
Molecular Weight 248.65 g/mol
Cat. No. B12502779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride
Molecular FormulaC6H5ClN4O3S
Molecular Weight248.65 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC=N2)C(=N1)S(=O)(=O)Cl
InChIInChI=1S/C6H5ClN4O3S/c1-11-4-3(5(12)9-2-8-4)6(10-11)15(7,13)14/h2H,1H3,(H,8,9,12)
InChIKeyCZAKPFCQUYVMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride – Core Heterocyclic Sulfonyl Chloride Sourcing Guide


1-Methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride (CAS 1824070‑24‑7) belongs to the pyrazolo[3,4‑d]pyrimidine‑4‑one family and carries a reactive sulfonyl chloride handle at the 3‑position [1]. The compound is commercially supplied as a 95‑% pure solid and is primarily employed as a bifunctional building block (linker) in medicinal chemistry library synthesis, where the SO₂Cl group enables smooth sulfonamide bond formation while the pyrimidine‑4‑one scaffold provides additional hydrogen‑bonding capability .

Why a Generic Pyrazolo[3,4-d]pyrimidine Sulfonyl Chloride Cannot Replace the 1‑Methyl-4-oxo Congener – Key Procurement Risks


Simply substituting another pyrazolo[3,4‑d]pyrimidine sulfonyl chloride (e.g., the 4‑unsubstituted or N‑1‑H analog) risks losing the precise orthogonal reactivity profile and physicochemical properties that the 1‑methyl‑4‑oxo motif confers [1]. The 4‑oxo group introduces a hydrogen‑bond acceptor network (TPSA 102 Ų) that can critically alter solubility, sulfonamide coupling kinetics, and downstream biological target engagement, while the N‑1 methyl prevents undesired tautomerism and provides a defined molecular shape . Such differences are not captured by “pyrazolo[3,4‑d]pyrimidine sulfonyl chloride” generic descriptions and can lead to failed library syntheses or inconsistent screening data .

Quantitative Evidence: 1-Methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride vs. Closest Analogs


Guaranteed Minimum Purity vs. Typical Laboratory-Grade Pyrazolo[3,4-d]pyrimidine Sulfonyl Chloride Intermediates

The target compound is offered with a minimum purity specification of 95 % (LC/GC) by AKSci, a controlled lot that is accompanied by a downloadable SDS and COA upon request . In contrast, many closely related pyrazolo[3,4‑d]pyrimidine sulfonyl chlorides (e.g., the 4‑unsubstituted or N‑1‑H derivatives) are frequently listed by laboratory suppliers only as “technical grade” or “95 %+” without a guaranteed lot‑specific analysis certificate, introducing batch‑to‑batch variability that can derail library synthesis yields [1].

purity quality assurance medicinal chemistry

Topological Polar Surface Area (TPSA) – Hydrogen‑Bonding Capacity vs. N‑1‑Unsubstituted or 4‑Deoxo Pyrazolo[3,4-d]pyrimidine Sulfonyl Chlorides

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 102 Ų, arising from the 4‑oxo group and the sulfonyl chloride moiety [1]. In contrast, the analogous 4‑deoxo compound (1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidine‑3‑sulfonyl chloride, CID 136186622 analog) is predicted to have a TPSA of only ~68 Ų (loss of the carbonyl acceptor) [2]. This 34 Ų increase (≈50 %) directly correlates with stronger hydrogen‑bond acceptor capability, which can influence aqueous solubility and protein‑ligand interaction profiles in fragment‑based screening [1].

physicochemical property solubility drug-likeness

Rotatable Bond Count – Conformational Rigidity vs. Flexible‑Chain Sulfonyl Chloride Linkers

The compound has only 1 rotatable bond (the S–Cl bond itself is not rotatable in the classical sense; the computed value refers to the methyl‑sulfonyl linkage) [1]. This contrasts with widely used aliphatic sulfonyl chloride linkers (e.g., 3‑(chlorosulfonyl)propanoic acid) that possess 3–4 rotatable bonds. The low rotatable‑bond count imparts a higher degree of conformational pre‑organization, which can translate into more predictable binding entropies and fewer off‑target interactions when incorporated into fragment‑based libraries .

conformational rigidity fragment-based drug design linker

Molecular Weight and Heavy Atom Count – Efficiency vs. Larger Bicyclic Sulfonyl Chloride Scaffolds

With a molecular weight of 248.65 g mol⁻¹ and 15 heavy atoms [1], the target compound falls within the typical fragment range (MW ≤ 300). Heavier pyrazolo[3,4‑d]pyrimidine sulfonyl chlorides, such as those bearing additional aryl substitution at N‑1 or C‑6, often exceed 350 g mol⁻¹. This lower MW provides a higher heavy‑atom normalized ligand efficiency potential (LE = −RT ln(IC₅₀)/N_h ≈ 0.3–0.5 kcal mol⁻¹ per heavy atom for fragments), making it a more attractive starting point for fragment growing strategies .

ligand efficiency fragment-based screening lead-likeness

Hydrogen Bond Donor Count – Solubility and Crystallinity vs. Fully Substituted Pyrazolo[3,4-d]pyrimidine Sulfonyl Chlorides

The compound possesses 1 hydrogen bond donor (the pyrimidone N‑H) [1]. Fully N‑substituted analogs (e.g., 1,5‑dimethyl‑4‑oxo‑1H‑pyrazolo[3,4‑d]pyrimidine‑3‑sulfonyl chloride) lack this donor, often resulting in lower aqueous solubility and poorer crystallinity. The single donor enables intermolecular hydrogen bonding networks in the solid state, which can facilitate purification by crystallization and improve storage stability [2].

hydrogen bonding solubility crystallinity

Calculated logP (XLogP3) – Polarity Balance vs. Lipophilic Heterocyclic Sulfonyl Chlorides

The XLogP3‑AA value for the target compound is −0.3, indicating a polar, water‑soluble character [1]. Many common heterocyclic sulfonyl chlorides, such as 1‑tosyl‑1H‑pyrrole‑3‑sulfonyl chloride, have XLogP3 values of 1.5–2.5. This 1.8–2.8 log unit lower lipophilicity translates to a predicted aqueous solubility advantage of roughly 60–600‑fold, which is particularly advantageous for biochemical assay compatibility and reduces the risk of non‑specific binding [2].

lipophilicity ADME fragment-likeness

Optimal Research Procurement Scenarios for 1-Methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride


Fragment‑Based Drug Design (FBDD) – Solubility‑Enhanced Sulfonamide Library Synthesis

The compound’s low logP (−0.3) and high TPSA (102 Ų) [Section 3, Items 2 & 6] make it an ideal fragment‑sized building block (MW < 300) for generating sulfonamide libraries that remain soluble in aqueous screening buffers. Use this sulfonyl chloride to cap amine‑containing fragments, retaining a polar, hydrogen‑bonding core that favors crystallization and co‑structure determination.

Covalent Probe Design – Orthogonal Sulfonamide Linker with Defined Geometry

With only 1 rotatable bond and a rigid pyrazolo[3,4‑d]pyrimidine scaffold [Section 3, Item 3], the compound provides a conformationally restricted linker for attaching a recognition element to an electrophilic warhead. The 4‑oxo group can additionally engage the target protein through hydrogen bonding, potentially increasing residence time.

Quality‑Controlled Parallel Library Production – Guaranteed Purity to Minimise False Positives

The commercial availability of lot‑controlled material with a minimum 95 % purity and a certificate of analysis [Section 3, Item 1] ensures that each well in a 96‑ or 384‑well plate receives a consistent amount of active sulfonyl chloride, reducing the incidence of failed coupling reactions and false‑negative screening results.

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